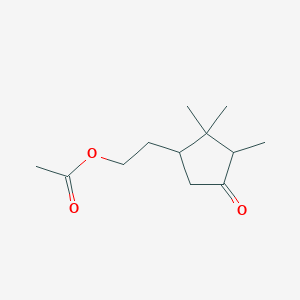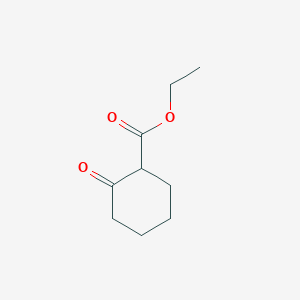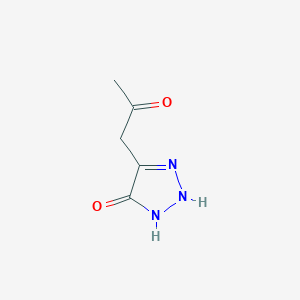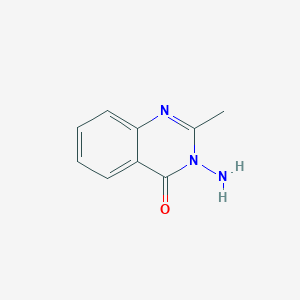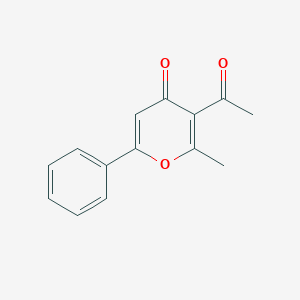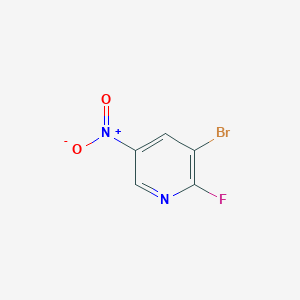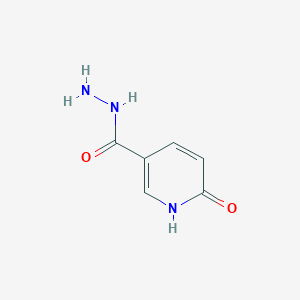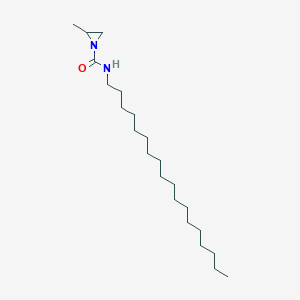
2-Methyl-N-octadecylaziridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-octadecylaziridine-1-carboxamide, also known as MOCA, is a synthetic compound that is widely used in scientific research. It is a member of the aziridine family of compounds, which are characterized by their highly reactive three-membered ring structure. MOCA is primarily used as a crosslinking agent in polymer chemistry and is also used in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-octadecylaziridine-1-carboxamide is based on its ability to crosslink polymer chains. This process involves the formation of covalent bonds between adjacent polymer chains, which increases the strength and durability of the resulting material. 2-Methyl-N-octadecylaziridine-1-carboxamide is particularly effective in crosslinking polyurethane foams, which are used in applications where strength and durability are critical.
Effets Biochimiques Et Physiologiques
2-Methyl-N-octadecylaziridine-1-carboxamide is not known to have any significant biochemical or physiological effects in humans or animals. However, it is considered to be toxic and is classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA).
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-N-octadecylaziridine-1-carboxamide has several advantages for use in laboratory experiments. It is a highly reactive compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other crosslinking agents. However, 2-Methyl-N-octadecylaziridine-1-carboxamide is also highly toxic and must be handled with care. It can also be difficult to work with due to its high reactivity, which can lead to unpredictable results in some experiments.
Orientations Futures
There are several potential future directions for research involving 2-Methyl-N-octadecylaziridine-1-carboxamide. One area of interest is the development of new crosslinking agents that are less toxic and more environmentally friendly than 2-Methyl-N-octadecylaziridine-1-carboxamide. Another area of interest is the development of new polymers that can be crosslinked using 2-Methyl-N-octadecylaziridine-1-carboxamide or other similar compounds. Finally, there is also potential for research into the use of 2-Methyl-N-octadecylaziridine-1-carboxamide in other applications, such as drug delivery or tissue engineering.
Méthodes De Synthèse
2-Methyl-N-octadecylaziridine-1-carboxamide is synthesized through the reaction of octadecylamine with glycidyl azide polymer. This reaction results in the formation of a polymer with aziridine groups, which can then be further reacted with methyl iodide to produce 2-Methyl-N-octadecylaziridine-1-carboxamide.
Applications De Recherche Scientifique
2-Methyl-N-octadecylaziridine-1-carboxamide is widely used in scientific research as a crosslinking agent for polymers. It is particularly useful in the synthesis of polyurethane foams, which are used in a wide range of applications, including insulation, packaging, and cushioning. 2-Methyl-N-octadecylaziridine-1-carboxamide is also used in the synthesis of other polymers, including polyureas and epoxy resins.
Propriétés
Numéro CAS |
10212-58-5 |
|---|---|
Nom du produit |
2-Methyl-N-octadecylaziridine-1-carboxamide |
Formule moléculaire |
C22H44N2O |
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
2-methyl-N-octadecylaziridine-1-carboxamide |
InChI |
InChI=1S/C22H44N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-22(25)24-20-21(24)2/h21H,3-20H2,1-2H3,(H,23,25) |
Clé InChI |
ZWCLYJFNWMDODI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)N1CC1C |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)N1CC1C |
Autres numéros CAS |
10212-58-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



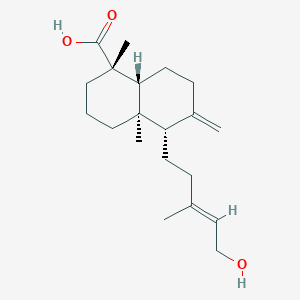
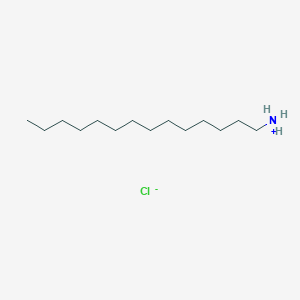
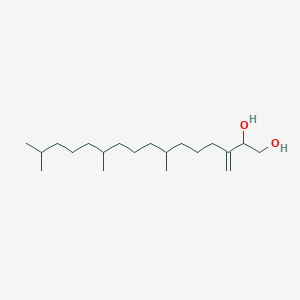
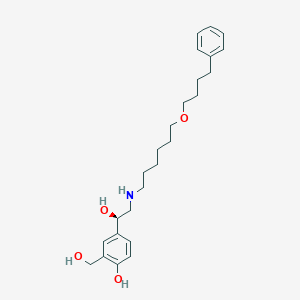
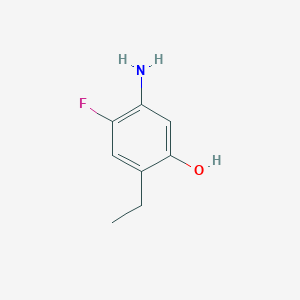
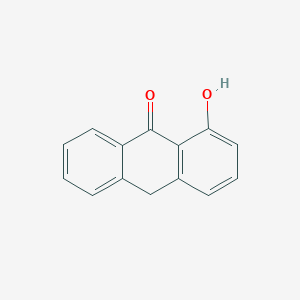
![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)
